8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride
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Overview
Description
8,8-Difluoro-6-azaspiro[34]octane hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system
Preparation Methods
The synthesis of 8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the annulation of a cyclopentane ring with a four-membered ring. This process can be achieved through conventional chemical transformations and minimal chromatographic purifications . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. it is known to interact with certain enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride can be compared with other similar compounds, such as:
- 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride
- 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride
- 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride These compounds share similar structural features but differ in their specific chemical properties and potential applications. The uniqueness of this compound lies in its specific spirocyclic structure and the presence of fluorine atoms, which can influence its reactivity and interactions .
Properties
IUPAC Name |
8,8-difluoro-6-azaspiro[3.4]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-10-4-6(7)2-1-3-6;/h10H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRFQGFBTGNGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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